molecular formula C11H4F6N4O3S B11572637 8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B11572637
M. Wt: 386.23 g/mol
InChI Key: GSFLSLAYBJPRKJ-UHFFFAOYSA-N
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Description

8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Triazine Ring: The benzothiazole intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the triazino-benzothiazole core.

    Nitration and Trifluoromethylation: The final steps involve the introduction of the nitro and trifluoromethyl groups through nitration and trifluoromethylation reactions, respectively. These reactions are typically carried out using strong nitrating agents and trifluoromethylating reagents under specific conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted triazino-benzothiazole compounds.

Scientific Research Applications

8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C11H4F6N4O3S

Molecular Weight

386.23 g/mol

IUPAC Name

8-nitro-2,2-bis(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

InChI

InChI=1S/C11H4F6N4O3S/c12-10(13,14)9(11(15,16)17)18-7(22)20-5-2-1-4(21(23)24)3-6(5)25-8(20)19-9/h1-3H,(H,18,22)

InChI Key

GSFLSLAYBJPRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=NC(NC(=O)N23)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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